3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one
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Description
Scientific Research Applications
Synthesis Techniques
- The Mannich reaction has been utilized as a novel route for synthesizing tetrahydro pyrimido benzimidazolyl coumarins, including derivatives of the compound . These synthesized compounds were analyzed for their anti-inflammatory activities, with some showing promising results (Madhura et al., 2014).
Anticancer and Antimicrobial Activities
- Docking studies on synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives, related to the compound of interest, have been conducted for their anticancer activities, particularly against breast cancer (MCF-7) cells. Molecular docking studies highlighted the importance of the oxolone moiety for good interaction with the cancer cell line (Abd El Ghani et al., 2022).
Antioxidant Properties
- Research has also been conducted on the antioxidant properties of similar compounds, demonstrating their potential in scavenging free radicals. For instance, coumarin substituted heterocyclic compounds showed high antioxidant activities, indicating their usefulness in pharmacological applications (Abd-Almonuim et al., 2020).
Biological Evaluation
- The synthesis and biological evaluation of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones revealed antimicrobial and antioxidant activities among the synthesized compounds, indicating their potential for further drug development (Ravindernath et al., 2013).
Green Synthesis Approaches
- An environmentally friendly synthesis method using silane@TiO2 nanoparticles as a heterogeneous catalyst was developed for substituted benzo[4,5]imidazo[1,2-a]chromeno[4,3-d]pyrimidin-6-one. This method offers advantages such as high yield, short reaction time, and minimal environmental impact, along with promising in vitro antioxidant activity for the synthesized compounds (Mahire et al., 2016).
properties
IUPAC Name |
3-(10-thia-3,6,8-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-21-14(9-12-5-1-3-7-16(12)26-21)15-10-24-11-22-20-18(19(24)23-15)13-6-2-4-8-17(13)27-20/h1,3,5,7,9-11H,2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJQMNUSYUUZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=C4)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one |
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